N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
This compound features a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole core linked to a methanesulfonamide group substituted with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen bonding and solubility.
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-22-15(13-3-2-4-14(13)21-22)9-20-25(23,24)10-11-5-7-12(8-6-11)16(17,18)19/h5-8,20H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMRIHHFHXFGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature and research findings concerning its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrocyclopentapyrazole moiety and a trifluoromethyl phenyl group. Its molecular formula is with a molecular weight of approximately 363.38 g/mol. The structural complexity is likely responsible for its diverse biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antidiabetic Effects : Preliminary studies suggest that derivatives of the pyrazole structure can act as inhibitors of key enzymes involved in glucose metabolism. For instance, compounds with similar scaffolds have shown promising results in inhibiting α-glucosidase and α-amylase, which are critical targets in diabetes management .
- Antioxidant Properties : The ability to scavenge free radicals has been observed in related compounds, suggesting that this compound may also possess antioxidant capabilities. This property is essential for protecting cells from oxidative stress-related damage .
- Anti-inflammatory Potential : Some studies have indicated that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of similar compounds:
- Enzyme Inhibition Assays : Compounds structurally related to this compound demonstrated IC50 values ranging from 0.91 μM to 6.28 μM against α-glucosidase and α-amylase enzymes . These values indicate potent inhibitory activity compared to standard drugs like acarbose.
| Enzyme Target | IC50 (μM) | Standard Drug | Standard IC50 (μM) |
|---|---|---|---|
| α-Glucosidase | 6.28 | Acarbose | 2.00 |
| α-Amylase | 4.58 | Acarbose | 1.58 |
| Protein Tyrosine Phosphatase 1B | 0.91 | Ursolic Acid | 1.35 |
In Vivo Studies
While limited data is available on in vivo studies specifically for this compound, related pyrazole derivatives have shown no significant acute toxicity in animal models after administration at various concentrations over a period of 72 hours . This suggests a favorable safety profile that warrants further exploration.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Binding : Molecular docking studies indicate that the compound may bind effectively to active sites of target enzymes such as α-glucosidase and α-amylase, thereby inhibiting their activity .
- Antioxidant Activity : The scavenging of DPPH radicals has been noted in similar compounds, suggesting that this compound could mitigate oxidative stress through radical neutralization mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Core Heterocycles: The target’s pyrazole core contrasts with triazoles in and .
- Trifluoromethyl vs. Halogens : The target’s CF₃ group offers stronger electron-withdrawing effects compared to chlorine/fluorine in triazole-thiones, which may enhance resistance to oxidative degradation .
- Sulfonamide vs. Thioamide/Sulfonyl : The target’s sulfonamide group improves aqueous solubility relative to thioamides (UAF) or sulfonyl groups (triazole-thiones), critical for bioavailability .
Q & A
Q. How can researchers investigate off-target effects in kinase inhibition studies?
- Methodology :
- Kinome-Wide Profiling : Use PamStation®12 or KinomeScan to assess selectivity across 400+ kinases.
- Cellular Phenotyping : High-content imaging (e.g., Cell Painting) to detect morphological changes unrelated to primary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
